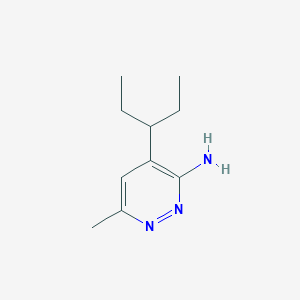

6-Methyl-4-(pentan-3-YL)pyridazin-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methyl-4-pentan-3-ylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-4-8(5-2)9-6-7(3)12-13-10(9)11/h6,8H,4-5H2,1-3H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEUQWPIJTZAQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C1=C(N=NC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30697841 | |

| Record name | 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910552-61-3 | |

| Record name | 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30697841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine: Synthesis, Properties, and Therapeutic Potential

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-Methyl-4-(pentan-3-yl)pyridazin-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of pharmacological activities.[1][2][3][4] Pyridazine derivatives are known to exhibit a broad spectrum of biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular properties.[2] The versatile nature of the pyridazine ring allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity. This guide focuses on a specific derivative, this compound, providing insights into its chemical characteristics and potential as a lead compound in drug discovery.

Molecular Profile and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 910552-61-3[5] |

| Molecular Formula | C10H17N3 |

| Molecular Weight | 179.26 g/mol |

| Canonical SMILES | CCC(C)C1=CN=NC(=C1)N |

Predicted Physicochemical Properties:

Note: The following properties are predicted using computational models due to the limited availability of experimental data for this specific compound. These values provide a preliminary assessment of the molecule's characteristics.

| Property | Predicted Value |

| logP | 2.5 |

| Topological Polar Surface Area (TPSA) | 51.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

| pKa (most basic) | 5.2 |

Synthesis and Reactivity

General Synthetic Strategies for Pyridazine Derivatives

The synthesis of pyridazine derivatives can be achieved through various established chemical reactions.[1] Common methods include cyclocondensation, cycloaddition, and transition metal-catalyzed reactions.[1] The choice of synthetic route often depends on the desired substitution pattern on the pyridazine core.

A plausible synthetic approach for this compound could involve the following key steps, illustrated in the workflow diagram below. This proposed pathway is based on established methodologies for the synthesis of substituted pyridazines.[6][7]

Caption: Proposed synthetic workflow for this compound.

Reactivity of the Pyridazine Core

The pyridazine ring is an electron-deficient system due to the presence of two adjacent nitrogen atoms. This electronic nature influences its reactivity. The ring is generally resistant to electrophilic substitution. Conversely, it is susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.[8] The presence of the amine and alkyl substituents on this compound will further modulate the reactivity of the pyridazine core. The amino group is an activating group and can direct electrophilic substitution on the ring, although such reactions are generally not favored on the pyridazine ring itself.

Potential Biological and Pharmacological Profile

While specific biological data for this compound is not available, the broader class of pyridazine derivatives has been extensively studied and shown to possess a wide array of pharmacological activities.[2][9][3][4]

Potential Therapeutic Areas:

-

Oncology: Many pyridazine derivatives have demonstrated potent anticancer activity through various mechanisms, including kinase inhibition.[2][9]

-

Inflammation: Pyridazine-based compounds have been investigated as anti-inflammatory agents, potentially through the inhibition of key inflammatory mediators.[10][11]

-

Infectious Diseases: The pyridazine scaffold has been incorporated into molecules with antibacterial, antifungal, and antiviral properties.[2][9][3]

-

Cardiovascular Diseases: Certain pyridazinone derivatives have been developed as cardiotonic agents.[2]

The structural features of this compound, including the presence of a basic amine and a lipophilic pentyl group, suggest that it could be a promising candidate for further investigation in these therapeutic areas.

Caption: Hypothetical mechanism of action for a pyridazine derivative.

Experimental Protocols

The following provides a generalized, step-by-step methodology for the synthesis and characterization of a substituted pyridazine derivative, which could be adapted for this compound.

General Synthesis Protocol

-

Step 1: Synthesis of the Dicarbonyl Precursor. A suitable ketone (e.g., pentan-3-one) is reacted with a dicarbonyl compound in the presence of a base (e.g., sodium ethoxide) in an appropriate solvent (e.g., ethanol) to yield the corresponding enone. The reaction is typically stirred at room temperature for several hours.

-

Step 2: Cyclization to form the Pyridazine Ring. The enone from Step 1 is dissolved in a suitable solvent (e.g., acetic acid) and treated with hydrazine hydrate. The mixture is refluxed for several hours to facilitate the cyclization reaction, forming the pyridazine core.

-

Step 3: Introduction of the Amino Group. The pyridazine derivative from Step 2 is subjected to an amination reaction. This can be achieved through various methods, such as nucleophilic aromatic substitution of a suitable leaving group (e.g., a halogen) with an amine source.

-

Step 4: Purification. The final product is purified using standard techniques such as column chromatography or recrystallization to obtain the desired this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using a combination of the following analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

This compound represents an interesting chemical entity within the broader class of biologically active pyridazine derivatives. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on the well-established chemistry and pharmacology of the pyridazine scaffold. The proposed synthetic routes and potential biological activities outlined herein offer a solid foundation for future research and development of this and related compounds in the pursuit of novel therapeutics.

References

- Synthesis and Biological Activity of Pyridazine Amides, Hydrazones and Hydrazides. (Source not further specified)

- This compound - Echemi. ()

- An Overview of Pyridazine Derivatives: Various Approaches to Synthesis, Reactivity, and Biological Activity. Bentham Science Publishers. ()

- Various Chemical and Biological Activities of Pyridazinone Deriv

- Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- A comprehensive study on synthesis and biological activities of Pyridazine Deriv

- A comprehensive study on synthesis and biological activities of Pyridazine Deriv

- Recent Advances in Pyridazine Chemistry.

- Pyridazine and its deriv

- Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot. ()

- (6-Methylpyridazin-3-yl)methanamine dihydrochloride. PubChem. ()

- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal. ()

- CAS 66346-94-9 | 6-(4-Methylpiperazin-1-Yl)Pyridazin-3-Amine. (Source not further specified)

- 6-Methyl-4-(trifluoromethyl)pyridazin-3-amine. ()

- Pyridazin-3-amine | 5469-70-5. ChemicalBook. ()

- Pyridazin-3-amine | CAS 5469-70-5. Santa Cruz Biotechnology. ()

- Synthesis of pyridazines. Organic Chemistry Portal. ()

- Methyl 3-(4-{6-methyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3-yloxy}phenyl)

- Aminopyridazine. PubChem. ()

- N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine.

- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv

- Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. ()

- WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine.

- 6-Amino-4-((2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)phenyl)amino)-N-(methyl-d3)pyridazine-3-carboxamide.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. rjptonline.org [rjptonline.org]

- 5. echemi.com [echemi.com]

- 6. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 7. Pyridazine synthesis [organic-chemistry.org]

- 8. edepot.wur.nl [edepot.wur.nl]

- 9. sarpublication.com [sarpublication.com]

- 10. Pyridazine and its derivatives | PPTX [slideshare.net]

- 11. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure Elucidation of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of new chemical entities. The methodologies and analytical strategies detailed herein are designed to ensure scientific integrity and provide a self-validating system for structural confirmation.

Introduction

The pyridazine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1] The synthesis of novel pyridazine analogues, such as this compound, is a key focus in the development of new therapeutic agents.[1][2] The unambiguous confirmation of the chemical structure of such compounds is a critical step in the drug discovery and development process, ensuring the reliability of subsequent biological and pharmacological evaluations.

This guide will detail a multi-pronged analytical approach for the structure elucidation of this compound, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be thoroughly explained to provide a robust and replicable workflow.

Part 1: Proposed Synthetic Pathway and Initial Characterization

A plausible synthetic route for this compound is essential context for its structural elucidation, as it can provide insights into potential impurities and isomeric byproducts. Based on established methods for pyridazine synthesis, a potential pathway is the condensation of a suitable dicarbonyl compound with hydrazine.[3][4]

Part 2: Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is the first-line analytical technique to determine the molecular weight and elemental composition of a newly synthesized compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve a small amount of the purified compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to facilitate the protonation of the basic nitrogen atoms in the pyridazine ring and the primary amine.

-

Data Analysis: Determine the monoisotopic mass of the protonated molecule ([M+H]⁺) and use the instrument's software to calculate the elemental composition.

Expected Results and Interpretation

The molecular formula for this compound is C₁₀H₁₇N₃. The expected monoisotopic mass for the neutral molecule is 179.1422 g/mol . The HRMS spectrum should exhibit a prominent ion corresponding to [M+H]⁺ at m/z 180.1495. The measured mass should be within a 5 ppm tolerance of the theoretical mass.

The fragmentation pattern in the MS/MS spectrum can provide further structural information. For pyridazine derivatives, fragmentation often involves the cleavage of the heterocyclic ring and the loss of substituents.[5][6]

| Parameter | Predicted Value |

| Molecular Formula | C₁₀H₁₇N₃ |

| Theoretical Monoisotopic Mass | 179.1422 g/mol |

| Expected [M+H]⁺ (HRMS) | 180.1495 m/z |

Part 3: Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Results and Interpretation

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretches of the primary amine, C-H stretches of the alkyl groups, C=N and C=C stretching vibrations of the pyridazine ring, and N-H bending vibrations.[7][8][9]

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (asymmetric & symmetric) | 3450 - 3300 |

| C-H Stretch (sp³ aliphatic) | 2960 - 2850 |

| C=N and C=C Stretch (pyridazine ring) | 1600 - 1450 |

| N-H Bend (scissoring) | 1650 - 1580 |

Part 4: Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms. A combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals.[10][11][12]

Experimental Protocol: 1D and 2D NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

1D NMR Experiments:

-

¹H NMR: Acquire a standard proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum.

-

DEPT-135: Differentiate between CH, CH₂, and CH₃ groups.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Identify long-range (2-3 bond) correlations between protons and carbons.

-

Predicted ¹H NMR Data

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H5 (pyridazine ring) | ~7.0-7.5 | s | 1H |

| NH₂ | ~5.0-6.0 | br s | 2H |

| CH (pentan-3-yl) | ~2.8-3.2 | m | 1H |

| CH₃ (on pyridazine) | ~2.4-2.6 | s | 3H |

| CH₂ (pentan-3-yl) | ~1.5-1.8 | m | 4H |

| CH₃ (pentan-3-yl) | ~0.8-1.0 | t | 6H |

Predicted ¹³C NMR Data

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C3 (pyridazine ring) | ~155-160 |

| C6 (pyridazine ring) | ~150-155 |

| C4 (pyridazine ring) | ~130-135 |

| C5 (pyridazine ring) | ~120-125 |

| CH (pentan-3-yl) | ~40-45 |

| CH₂ (pentan-3-yl) | ~25-30 |

| CH₃ (on pyridazine) | ~20-25 |

| CH₃ (pentan-3-yl) | ~10-15 |

Structure Elucidation Workflow using 2D NMR

The following diagram illustrates the workflow for using 2D NMR to piece together the structure of this compound.

Caption: Workflow for 2D NMR-based structure elucidation.

Key HMBC Correlations for Structural Confirmation

The HMBC experiment is crucial for connecting the different structural fragments. The following diagram illustrates the key expected long-range correlations.

Caption: Expected key HMBC correlations for structural assembly.

Part 5: Final Structure Confirmation and Data Archiving

The culmination of the analytical data from HRMS, IR, and comprehensive NMR spectroscopy provides a self-validating system for the structural confirmation of this compound. The molecular formula is established by HRMS, the functional groups are identified by IR, and the precise atomic connectivity is determined by the suite of NMR experiments. It is imperative that all raw and processed data be archived in a secure and accessible format for future reference and regulatory submissions.

References

-

Kramer, V., Medved, M., Stanovnik, B., & Tišler, M. (n.d.). The mass spectra of some pyridazines, pyrido‐pyridazines and related compounds. Scilit. Retrieved from [Link]

-

Gomha, S. M., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. PubMed. Retrieved from [Link]

-

Pesyan, N. N., Khalafy, J., & Rimaz, M. (2013). Mass spectroscopy of 3-arylpyrimido[4,5-c]pyridazine-5,7(6H,8H). Growing Science. Retrieved from [Link]

-

Gopalakrishnan, J., & Patel, C. C. (n.d.). Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA. Retrieved from [Link]

-

Gomha, S. M., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Growing Science. Retrieved from [Link]

-

ResearchGate. (n.d.). Diagrams of pyridazine and pyrimidine molecules showing labelling of the atoms. Retrieved from [Link]

-

Ewing, D. F., & Turnbull, K. (n.d.). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Retrieved from [Link]

-

ResearchGate. (n.d.). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

-

Bowie, J. H., et al. (n.d.). Electron impact studies. XVIII. Mass spectra of pyridazines, phthalazines, and related compounds. ResearchGate. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition. Retrieved from [Link]

-

Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of aminopyridines and compounds 1, 2, 3, and 5. Retrieved from [Link]

-

ResearchGate. (n.d.). Resonance structures of Aminopyridines. Retrieved from [Link]

-

PubChem. (n.d.). (6-Methylpyridazin-3-yl)methanamine dihydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

-

PubChem. (n.d.). Aminopyridazine. Retrieved from [Link]

-

MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]

-

PubMed. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Retrieved from [Link]

-

ResearchGate. (2010). ChemInform Abstract: Pyridazine Derivatives. Part 8. Synthesis and Antihypertensive Activity of 6-(2-Thienyl)-5-aminomethyl-3-hydrazinopyridazines. Retrieved from [Link]

Sources

- 1. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pyridazine synthesis [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. scilit.com [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. chimia.ch [chimia.ch]

- 8. tsijournals.com [tsijournals.com]

- 9. researchgate.net [researchgate.net]

- 10. 1H, 13C, and 15N NMR spectra of some pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Biological Activities of Novel Pyridazine Derivatives

Abstract

The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry. Its inherent physicochemical properties, including its dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles, render it a versatile core for the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the significant biological activities of pyridazine derivatives, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the underlying mechanisms of action, provide detailed protocols for in vitro evaluation, and present a framework for the rational design of next-generation pyridazine-based therapeutics. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative medicines.

Introduction: The Versatility of the Pyridazine Core

The pyridazine ring system is a cornerstone in heterocyclic chemistry, offering a unique electronic distribution and steric architecture that is conducive to diverse biological interactions. The presence of two adjacent nitrogen atoms imparts a distinct polarity and enhances the potential for hydrogen bond formation, which is crucial for molecular recognition at biological targets.[1] Furthermore, the pyridazine nucleus can be readily functionalized at multiple positions, allowing for the fine-tuning of steric and electronic properties to optimize potency, selectivity, and pharmacokinetic parameters.[2] These attributes have led to the development of numerous pyridazine-containing compounds with a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, analgesic, anticonvulsant, and cardiovascular effects.[2][3][4] This guide will provide an in-depth examination of the most promising therapeutic applications of novel pyridazine derivatives.

Anticancer Activity: Targeting the Hallmarks of Malignancy

The development of novel anticancer agents remains a paramount challenge in modern medicine. Pyridazine derivatives have demonstrated significant promise in this arena by targeting various facets of cancer biology, including uncontrolled cell proliferation, evasion of apoptosis, and angiogenesis.[5][6]

Mechanisms of Anticancer Action

The anticancer effects of pyridazine derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways that are dysregulated in cancer cells.

-

Kinase Inhibition: A predominant mechanism of action for many anticancer pyridazine compounds is the inhibition of protein kinases, which are critical regulators of cell signaling.[7] Specific targets include:

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 by certain pyridazinone derivatives can disrupt angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients.[8][9]

-

Epidermal Growth Factor Receptor (EGFR): Some pyrazolo[3,4-c]pyridazine derivatives have shown potent inhibitory activity against EGFR, a key driver of proliferation in many cancers.[10]

-

Cyclin-Dependent Kinase 2 (CDK-2): By inhibiting CDK-2, pyridazine analogues can arrest the cell cycle, thereby preventing cancer cell division.[10]

-

c-Jun N-terminal Kinase 1 (JNK1): Novel 3,6-disubstituted pyridazine derivatives have been shown to target the JNK1 pathway, which is involved in cell proliferation and survival.[11][12]

-

-

Induction of Apoptosis: Many pyridazine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the modulation of key apoptotic regulators such as the p53 tumor suppressor and the Bcl-2 family of proteins.[8]

In Vitro Evaluation of Anticancer Activity

A systematic in vitro evaluation is the foundational step in identifying and characterizing novel anticancer compounds.[13] The following are standard assays employed to assess the anticancer potential of new pyridazine derivatives.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1][14] It measures the metabolic activity of cells, which is an indicator of their viability.[14]

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[2]

-

Compound Treatment: Treat the cells with a range of concentrations of the novel pyridazine derivative. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C.[2]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[15]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[16]

Flow cytometry using Annexin V and propidium iodide (PI) staining is a robust method to differentiate between viable, apoptotic, and necrotic cells.[3][17]

Experimental Protocol: Annexin V/PI Staining for Flow Cytometry

-

Cell Treatment: Treat cancer cells with the pyridazine derivative at its predetermined IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest the cells and wash them with cold phosphate-buffered saline (PBS).[3]

-

Cell Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).[3][18]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[3]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations are identified as follows:

Data Presentation and Visualization

Quantitative data from cytotoxicity assays should be summarized in a clear and concise table.

Table 1: In Vitro Cytotoxicity of Novel Pyridazine Derivatives (Hypothetical Data)

| Compound ID | Cancer Cell Line | IC50 (µM) |

| PY-01 | MCF-7 (Breast) | 5.2 |

| PY-01 | HCT-116 (Colon) | 8.9 |

| PY-02 | A549 (Lung) | 2.5 |

| PY-02 | HeLa (Cervical) | 4.1 |

A workflow diagram can effectively illustrate the experimental process for evaluating anticancer activity.

Figure 1: A streamlined workflow for the in vitro assessment of the anticancer potential of novel pyridazine derivatives.

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Pyridazine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[19][20]

Mechanisms of Antimicrobial Action

The precise mechanisms by which pyridazine derivatives exert their antimicrobial effects are still under investigation. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Structure-activity relationship studies have shown that the nature and position of substituents on the pyridazine ring significantly influence the antimicrobial potency and spectrum.[17]

In Vitro Evaluation of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent.[4][21] The broth microdilution method is a widely used and reliable technique for determining MIC values.[3][18]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the pyridazine derivative and create serial twofold dilutions in a 96-well microtiter plate containing appropriate broth medium.[2]

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum with a turbidity equivalent to a 0.5 McFarland standard.[2]

-

Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.[18][22]

-

MIC Determination: The MIC is the lowest concentration of the pyridazine derivative that completely inhibits visible microbial growth.[22]

Data Presentation

The antimicrobial activity of novel pyridazine derivatives can be effectively presented in a table summarizing the MIC values against a panel of clinically relevant microorganisms.

Table 2: Antimicrobial Activity of Novel Pyridazine Derivatives (Hypothetical Data)

| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) | Candida albicans MIC (µg/mL) |

| PY-03 | 8 | 16 | 32 |

| PY-04 | 4 | 8 | 16 |

A diagram illustrating the broth microdilution workflow provides a clear visual representation of the experimental procedure.

Figure 2: A step-by-step workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[23] Pyridazine derivatives have emerged as a promising class of anti-inflammatory agents, with some exhibiting potent inhibitory effects on key inflammatory mediators.[24][25]

Mechanisms of Anti-inflammatory Action

The anti-inflammatory properties of pyridazine derivatives are often linked to their ability to modulate the production of pro-inflammatory molecules.

-

Cyclooxygenase (COX) Inhibition: Many pyridazinone derivatives have been shown to selectively inhibit COX-2, the inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation.[10][24] This selectivity is advantageous as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[24]

-

Cytokine Modulation: Certain pyridazine compounds can suppress the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which are central players in the inflammatory response.[9][23]

In Vitro Evaluation of Anti-inflammatory Activity

Several in vitro assays can be employed to assess the anti-inflammatory potential of novel pyridazine derivatives.

Fluorometric or colorimetric assay kits are commercially available to screen for COX-1 and COX-2 inhibitors.[5][15]

Experimental Protocol: COX Inhibitor Screening Assay

-

Enzyme Preparation: Dilute recombinant COX-1 or COX-2 enzyme to the desired concentration.[5]

-

Inhibitor Addition: Add the pyridazine derivative at various concentrations to the wells of a microplate. Include a positive control inhibitor (e.g., celecoxib for COX-2).[7]

-

Reaction Initiation: Add a substrate (e.g., arachidonic acid) and a detection reagent to initiate the enzymatic reaction.[15]

-

Signal Detection: Measure the fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

This assay measures the ability of a compound to inhibit the release of pro-inflammatory cytokines from immune cells, such as peripheral blood mononuclear cells (PBMCs), stimulated with an inflammatory agent like lipopolysaccharide (LPS).[26][27]

Experimental Protocol: Cytokine Release Assay

-

Cell Culture: Culture human PBMCs in a 24-well plate.

-

Compound Pre-treatment: Pre-treat the cells with the pyridazine derivative for a specified period.

-

Stimulation: Stimulate the cells with LPS to induce cytokine production.[28]

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).[6]

Signaling Pathway Visualization

A diagram can effectively illustrate the central role of COX-2 and pro-inflammatory cytokines in the inflammatory cascade and highlight the points of intervention for pyridazine derivatives.

Figure 3: A simplified diagram of the inflammatory pathway, indicating the inhibitory effects of pyridazine derivatives on COX-2 and pro-inflammatory cytokines.

Conclusion and Future Directions

The pyridazine nucleus continues to be a highly valuable scaffold in medicinal chemistry, offering a unique combination of physicochemical properties and a broad spectrum of biological activities.[1] The versatility in its synthesis and the potential for substitution at multiple positions allow for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The in-depth understanding of the mechanisms of action, coupled with robust in vitro screening methodologies as outlined in this guide, provides a solid foundation for the rational design and development of novel pyridazine-based therapeutics. Future research should focus on exploring novel pyridazine scaffolds, elucidating their precise molecular targets, and advancing promising lead compounds through preclinical and clinical development to address unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

- Butnariu, M., & Mangalagiu, I. I. (2009). Antimicrobial activity of new pyridazine derivatives.

- Choudhary, A., et al. (2015). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of ChemTech Research, 8(7), 224-235.

- Clinical and Laboratory Standards Institute. (2018). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.

- Goyal, P., et al. (2011). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.

- Kandeel, M., et al. (2024).

- Kumar, A., et al. (2025). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. Benchchem.

- Lall, N., & Kishore, N. (2014). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Mangalagiu, I., et al. (2009). New pyridazine derivatives: Synthesis, chemistry and biological activity.

- Mohamed, M. S., et al. (2024). Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. Bioorganic Chemistry, 148, 107623.

- National Committee for Clinical Laboratory Standards. (2003). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Sixth Edition. NCCLS document M7-A6.

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

- S. A. Hassan, M., et al. (2025). Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. Medicinal Chemistry, 21(8), 822-842.

- Teicher, B. A. (2009). New Anticancer Agents: In Vitro and In Vivo Evaluation. In Tumor Models in Cancer Research (pp. 3-21). Humana Press.

- Tolba, M. F., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Medicinal Chemistry, 14(14), 1085-1111.

- Tolba, M. F., et al. (2024).

- Youssef, A. M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(28), 19301-19320.

- Zhang, X., et al. (2020). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 208, 112831.

- El-Sayed, M. A. A., et al. (2021). Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. Molecules, 26(16), 4948.

- El-Gohary, N. S., & Shaaban, O. G. (2023). Nanoparticles of a Pyrazolo-Pyridazine Derivative as Potential EGFR and CDK-2 Inhibitors: Design, Structure Determination, Anticancer Evaluation and In Silico Studies. Molecules, 28(21), 7291.

- Al-Ghorbani, M., et al. (2022).

- Hassan, M. S. A., et al. (2022). Anti-inflammatory activity of pyridazinones: A review. Archiv der Pharmazie, 355(8), e2200067.

-

Labcorp. (2021). 5 different kinds of cytokine release assays: weathering the storm | CRA Post II. Retrieved from [Link]

- Schepetkin, I. A., et al. (2019).

- Youssef, A. M., et al. (2023). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC Advances, 13(28), 19301-19320.

- Al-Tel, T. H., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety.

- Goyal, P., et al. (2011). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Sarveswaran, R., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research, 6(17), 129-138.

- Manolov, I., et al. (2024).

-

Creative Diagnostics. (n.d.). Cytokine Release Assay. Retrieved from [Link]

- Iancu, I. M., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. Experimental and Therapeutic Medicine, 22(4), 1-8.

Sources

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 3. Broth microdilution - Wikipedia [en.wikipedia.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assaygenie.com [assaygenie.com]

- 8. interchim.fr [interchim.fr]

- 9. Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity [mdpi.com]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antibacterial and antifungal activities of new pyrazolo[3,4-d]pyridazin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. korambiotech.com [korambiotech.com]

- 13. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]

- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 15. bpsbioscience.com [bpsbioscience.com]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Antimicrobial activity of new pyridazine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. grokipedia.com [grokipedia.com]

- 19. mdpi.com [mdpi.com]

- 20. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Anti-inflammatory activity of pyridazinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. labcorp.com [labcorp.com]

- 27. Cytokine Release Assay | Creative Diagnostics [creative-diagnostics.com]

- 28. In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Multi-Faceted In Silico Approach for Target Deconvolution of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine

Abstract

Target identification is a pivotal and often rate-limiting step in early-stage drug discovery. For novel chemical entities, elucidating the molecular targets is essential for understanding their mechanism of action, predicting potential efficacy, and identifying safety liabilities. This technical guide presents a comprehensive, multi-pronged in silico workflow for the target deconvolution of 6-Methyl-4-(pentan-3-YL)pyridazin-3-amine, a small molecule featuring the medicinally significant pyridazine scaffold.[1][2] We detail an integrated strategy employing both ligand-based and structure-based computational methods to generate high-confidence target hypotheses. This guide provides researchers and drug development professionals with detailed, step-by-step protocols for using publicly accessible web servers like SwissTargetPrediction and PharmMapper, explains the rationale behind a conceptual reverse docking strategy, and demonstrates how to synthesize the resulting data into actionable biological hypotheses primed for experimental validation.

Introduction: The Imperative of Target Identification

The journey from a bioactive "hit" compound to a clinical candidate is contingent on a thorough understanding of its interactions within the complex biological landscape. Identifying which protein or proteins a small molecule binds to—a process known as target deconvolution—is fundamental to this journey. Traditional experimental methods for target identification can be resource-intensive and time-consuming. In silico approaches offer a rapid, cost-effective, and powerful alternative to generate and prioritize hypotheses, thereby streamlining the drug discovery pipeline.[3][4]

The compound of interest, this compound (PubChem CID to be assigned, CAS 910552-61-3), belongs to the pyridazine class of heterocycles.[5] The pyridazine core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory properties.[6][7] Given this chemical precedent, a systematic prediction of its potential targets is a logical and critical step in its development.

This guide will demonstrate a workflow that leverages the two primary paradigms of computational target prediction:

-

Ligand-Based Methods: These approaches operate on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological targets.[8] We will utilize tools that compare our query molecule to vast databases of known bioactive ligands.

-

Structure-Based Methods: These methods utilize the three-dimensional structures of proteins to predict binding.[9] By docking the query molecule into the binding sites of numerous proteins, we can estimate binding affinity and identify potential targets based on favorable interactions.

By integrating the outputs of these orthogonal strategies, we can triangulate on a set of high-probability targets for this compound, paving the way for focused experimental validation.

The Overall In Silico Target Prediction Workflow

Our strategy is designed to be systematic and self-validating, where convergence of results from different methodologies strengthens the confidence in a predicted target.

Caption: Overall workflow for in silico target prediction.

Step-by-Step Protocol: Ligand-Based Target Prediction

The foundational step for any ligand-based prediction is the generation of a machine-readable representation of the query molecule.

3.1 Compound Preparation

-

Obtain SMILES String: The Simplified Molecular Input Line Entry System (SMILES) is a 2D representation of the molecule. For this compound, the SMILES string is CCC(CC)C1=C(N)N=NC=C1C.

-

Generate 3D Conformer: For methods like pharmacophore mapping, a low-energy 3D structure is required. This can be generated using software like Open Babel or integrated tools within web servers. The server will typically convert the 2D SMILES input into a 3D structure.

3.2 Protocol 1: Chemical Similarity using SwissTargetPrediction

Causality: This method is predicated on the idea that bioactive molecules with high 2D and 3D similarity are likely to bind to the same protein targets.[10][11] SwissTargetPrediction screens the query molecule against a database of over 370,000 known active compounds and ranks the most probable targets.[12][13]

Step-by-Step Methodology:

-

Navigate to the Server: Access the SwissTargetPrediction web server ().

-

Input Molecule: Paste the SMILES string CCC(CC)C1=C(N)N=NC=C1C into the query box.

-

Select Organism: Choose "Homo sapiens" from the dropdown menu to focus the search on human proteins.

-

Run Prediction: Click the "Predict targets" button.

-

Analyze Results: The output page will display a list of predicted targets, ranked by a probability score. The results are also categorized by target class (e.g., Kinases, Proteases, GPCRs). Pay close attention to the targets with the highest probability scores.

3.3 Protocol 2: Reverse Pharmacophore Mapping using PharmMapper

Causality: This technique identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from protein-ligand complex crystal structures.[14][15] A pharmacophore is a 3D arrangement of essential chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding.[16][17] A high fit score suggests the molecule can adopt a conformation that favorably interacts with the target's binding site.[18][19]

Step-by-Step Methodology:

-

Navigate to the Server: Access the PharmMapper web server (lilab-ecust.cn/pharmmapper/).

-

Prepare Input File: While SMILES can be used, uploading a pre-calculated 3D structure in .mol2 or .sdf format is often preferred.

-

Upload Molecule: Use the file upload utility to submit the 3D structure of this compound.

-

Set Parameters: Select the most comprehensive pharmacophore database available (e.g., PharmTargetDB v2017).

-

Submit Job: Initiate the search. This process may take longer than similarity-based methods.

-

Interpret Output: The results will list potential targets ranked by a "Fit Score," which quantifies how well the molecule's features align with the pharmacophore model. The output also provides the PDB ID of the complex from which the model was derived, allowing for direct structural inspection.

Conceptual Protocol: Structure-Based Target Prediction

4.1 Method: Reverse Docking

Causality: Reverse docking inverts the typical virtual screening paradigm. Instead of screening many compounds against one target, we screen one compound against a library of many potential protein targets.[20][21] The goal is to identify proteins to which the molecule binds with high predicted affinity, indicated by a favorable docking score.[22][23] This method provides not only a target hypothesis but also a structural model of the potential binding pose.

Conceptual Step-by-Step Methodology:

-

Target Library Curation: A high-quality, non-redundant set of 3D protein structures is required. This library would typically be compiled from the Protein Data Bank (PDB) and prepared for docking (e.g., adding hydrogens, assigning charges).

-

Ligand Preparation: The 3D structure of this compound must be prepared by assigning atom types and charges compatible with the docking software (e.g., AutoDock Vina).

-

Automated Docking: A script would be used to systematically dock the prepared ligand into the defined binding site of every protein in the curated library.

-

Scoring and Ranking: Each docking run produces a score (e.g., kcal/mol) representing the estimated binding free energy. These scores must be normalized to account for variations in protein size and binding pocket properties to allow for meaningful comparison across different targets.[20]

-

Hit Prioritization: Proteins are ranked based on their normalized scores. The top-ranked proteins represent the most promising target hypotheses from this method.

Data Synthesis and Hypothesis Generation

The true power of this multi-faceted approach lies in the integration of results. A target that is predicted by both ligand-based and structure-based methods is a significantly more credible hypothesis.

5.1 Hypothetical Results Summary

Based on the known activities of pyridazine-containing compounds, we can generate a plausible set of hypothetical results for demonstration.

Table 1: Integrated Target Predictions for this compound

| Rank | Predicted Target | Target Class | SwissTargetPrediction (Probability) | PharmMapper (Fit Score) | Reverse Docking (Normalized Score) | Supporting Rationale |

| 1 | Cyclin-dependent kinase 2 (CDK2) | Kinase | 0.85 | 5.82 | -8.5 | Many pyridazine derivatives are known kinase inhibitors. |

| 2 | Poly [ADP-ribose] polymerase 1 (PARP-1) | Enzyme | 0.79 | 5.15 | -8.1 | Pyrrolo[1,2-b]pyridazine derivatives have shown PARP-1 inhibitory activity.[24] |

| 3 | Phosphodiesterase 10A (PDE10A) | Enzyme | 0.75 | 4.98 | -7.9 | Pyridazine core is found in various PDE inhibitors. |

| 4 | Tumor necrosis factor-alpha (TNF-α) | Cytokine | 0.68 | 4.50 | -7.5 | Pyridazinones are known to modulate inflammatory pathways involving TNF-α.[7] |

| 5 | GABA-A Receptor | Ion Channel | 0.62 | Not in top hits | -7.2 | Some aminopyridazine derivatives are GABA-A receptor antagonists.[25] |

5.2 Mechanistic Hypothesis and Pathway Visualization

The top-ranked hypothetical target, CDK2, is a key regulator of the cell cycle. Its inhibition is a validated strategy in oncology. The prediction of CDK2 as a primary target allows us to formulate a testable mechanistic hypothesis: This compound may exert anti-proliferative effects by inhibiting CDK2, leading to cell cycle arrest.

This hypothesis can be visualized in the context of the G1/S cell cycle checkpoint.

Caption: Hypothesized inhibition of the G1/S checkpoint by the query compound.

Conclusion and Future Directions

This guide has outlined a robust, multi-modal in silico strategy for predicting the biological targets of this compound. By integrating chemical similarity, pharmacophore mapping, and reverse docking principles, we generated a prioritized list of high-confidence targets, with CDK2 and PARP-1 emerging as primary candidates.

-

Biochemical Assays: Direct in vitro testing of the compound's inhibitory activity against recombinant CDK2 and PARP-1 enzymes.

-

Cell-Based Assays: Evaluating the compound's effect on cell cycle progression in relevant cancer cell lines and measuring downstream markers of CDK2 inhibition (e.g., Rb phosphorylation).

This workflow demonstrates how a synergistic application of modern computational tools can effectively bridge the gap between a novel chemical structure and a viable biological hypothesis, accelerating the pace of drug discovery and development.

References

-

Gfeller D, Grosdidier A, Wirth M, et al. (2014) SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue):W32-8. [Link]

-

Maltarollo VG, Gertrudes JC, Oliveira PR, Honorio KM. (2019) In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888:273-309. [Link]

-

Wang X, Shen Y, Wang S, et al. (2017) PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1):W356-W361. [Link]

-

Liu X, Ouyang S, Yu B, et al. (2010) PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. Nucleic Acids Research, 38(Web Server issue):W609-14. [Link]

-

Sabe VT, Ntambi JM, Cankurtaran P. (2021) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. Molecules, 26(11):3252. [Link]

-

Daina A, Michielin O, Zoete V. (2014) SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue):W32-8. [Link]

-

Liu X, Ouyang S, Yu B, et al. (2010) PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach. PMC, NIH. [Link]

-

Wang X, Pan C, Gong J, Liu X, Li H. (2016) Enhancing the Enrichment of Pharmacophore-Based Target Prediction for the Polypharmacological Profiles of Drugs. Journal of Chemical Information and Modeling, 56(6):1175-83. [Link]

-

Liu X, et al. (2010) PharmMapper server: A web server for potential drug target identification using pharmacophore mapping approach. East China Normal University. [Link]

-

bio.tools. (n.d.) SwissTargetPrediction. [Link]

-

Ovid. (n.d.) SwissTargetPrediction: a web server for target...: Nucleic Acids Research. [Link]

-

Kaser MR, et al. (2025) Pharmacophore modeling in drug design. PubMed. [Link]

-

Patsnap Synapse. (2025) What is pharmacophore modeling and its applications? [Link]

-

Slideshare. (n.d.) Pharmacophore modeling. [Link]

-

Creative Biolabs. (n.d.) In Silico Target Prediction. [Link]

-

SIB Swiss Institute of Bioinformatics. (n.d.) SwissTargetPrediction. Expasy. [Link]

-

Yusuf M, et al. (2021) Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 22(5):bbaa442. [Link]

-

Wieder O, Garon A, Perricone U, et al. (2017) Truly Target-Focused Pharmacophore Modeling: A Novel Tool for Mapping Intermolecular Surfaces. Molecules, 22(12):2139. [Link]

-

Drug Discovery Pro. (2025) Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. [Link]

-

EMBL-EBI. (n.d.) ChEMBL. [Link]

-

Bhargava H, Sharma A, Suravajhala P. (2022) Chemogenomic Approaches for Revealing Drug Target Interactions in Drug Discovery. Current Topics in Medicinal Chemistry, 22(11):922-936. [Link]

-

Computational Chemical Genomics Screening Center. (n.d.) Chemogenomics Knowledgebases and Tools. [Link]

-

Lee S, Kim D. (2016) Using reverse docking for target identification and its applications for drug discovery. Expert Opinion on Drug Discovery, 11(8):765-73. [Link]

-

Neovarsity. (2025) 10 Most-used Cheminformatics Databases for the Biopharma Industry in 2025. [Link]

-

Wikipedia. (n.d.) Chemogenomics. [Link]

-

EMBL-EBI. (n.d.) Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. ChEMBL. [Link]

-

EMBL-EBI. (n.d.) Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. ChEMBL. [Link]

-

EMBL-EBI. (n.d.) Compound: PYRIDAZINE (CHEMBL15719). ChEMBL. [Link]

-

YouTube. (2022) MultiDock Screening Tool - Reverse docking demonstration. [Link]

-

CD ComputaBio. (n.d.) Reverse Docking Service. [Link]

-

NCBI. (n.d.) 6-(Pyridin-3-ylmethyl)pyridazin-3-amine. PubChem. [Link]

-

Wikipedia. (n.d.) Pyridazine. [Link]

-

Springer. (2023) Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. [Link]

-

Galati MA, et al. (2023) ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. Frontiers in Bioinformatics, 3:1255855. [Link]

-

NCBI. (n.d.) PubChem. [Link]

-

SAR Publication. (2019) Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. [Link]

-

El-Hashash MA, et al. (2019) 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules, 24(1):113. [Link]

-

PubMed. (2025) Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. [Link]

-

Organic Chemistry Portal. (n.d.) Synthesis of pyridazines. [Link]

-

Appalachia Community Cancer Network ACCN. (n.d.) 6-(4-Methoxyphenyl)pyridazin-3-amine. [Link]

Sources

- 1. Pyridazine - Wikipedia [en.wikipedia.org]

- 2. sarpublication.com [sarpublication.com]

- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. echemi.com [echemi.com]

- 6. Document: Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (CHEMBL5104091... - ChEMBL [ebi.ac.uk]

- 7. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. bio.tools [bio.tools]

- 13. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 14. bio.tools [bio.tools]

- 15. academic.oup.com [academic.oup.com]

- 16. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 18. PharmMapper server: a web server for potential drug target identification using pharmacophore mapping approach - PMC [pmc.ncbi.nlm.nih.gov]

- 19. lilab-ecust.cn [lilab-ecust.cn]

- 20. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Reverse Docking Service - CD ComputaBio [computabio.com]

- 22. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 23. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Document: Identification of 2-substituted pyrrolo[1,2-b]pyridazine derivatives as new PARP-1 inhibitors. (CHEMBL4673325) - ChEMBL [ebi.ac.uk]

- 25. 6-(4-Methoxyphenyl)pyridazin-3-amine | Appalachia Community Cancer Network ACCN [accnweb.com]

Technical Guide: GSK1016790A, A Potent and Selective TRPV4 Channel Agonist

Abstract

This technical guide provides a comprehensive overview of GSK1016790A, a powerful and highly selective agonist for the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. While there is a discrepancy in public databases regarding its CAS number, with some sources citing 910552-61-3, the predominant body of scientific literature and supplier information identifies GSK1016790A under CAS number 942206-85-1.[1][2][3] This document will synthesize data from peer-reviewed studies and technical datasheets to detail its chemical properties, mechanism of action, downstream signaling effects, key experimental protocols, and critical safety information. The content is designed for researchers and drug development professionals investigating mechanotransduction, endothelial function, and other physiological processes modulated by TRPV4 channels.

Introduction to GSK1016790A

GSK1016790A is a small molecule, cell-permeable piperazine amide derivative that has become an indispensable pharmacological tool for the study of TRPV4 channels.[3] TRPV4 is a non-selective cation channel, permeable to Ca²⁺, that is activated by a diverse array of physical and chemical stimuli, including osmotic pressure, moderate heat, mechanical stress, and endogenous ligands.[4][5] The high potency and selectivity of GSK1016790A, with efficacy in the low nanomolar range, make it a superior research tool compared to less potent agonists like 4α-Phorbol 12,13-didecanoate (4α-PDD).[3][4][5] Its application allows for the precise interrogation of TRPV4's role in cellular signaling and its broader physiological functions, from vasodilation to urinary bladder control.[2][6]

Physicochemical Properties and Handling

GSK1016790A is typically supplied as a white to off-white crystalline solid and should be stored at -20°C for long-term stability.[1][3] Its solubility profile is critical for experimental design.

Table 1: Physicochemical & Solubility Data

| Property | Value | Source(s) |

| CAS Registry No. | 942206-85-1 (Primary) | [1][2][3] |

| Synonyms | GSK101 | [1][2] |

| Molecular Formula | C₂₈H₃₂Cl₂N₄O₆S₂ | [1][3] |

| Molecular Weight | 655.6 g/mol | [1][3] |

| Purity | ≥98% (by HPLC) | [1][3] |

| Appearance | Crystalline solid | [1] |

| Storage | -20°C (≥4 years stability) | [1] |

| Solubility | DMSO: ~15-50 mg/mL | [1][3] |

| DMF: ~15 mg/mL | [1] | |

| Ethanol: ~10 mg/mL | [1] | |

| Aqueous Solubility | Sparingly soluble. Prepare a concentrated stock in DMSO and dilute with aqueous buffer. A 1:3 DMSO:PBS (pH 7.2) solution yields ~0.25 mg/mL solubility. Aqueous solutions are not recommended for storage beyond one day. | [1] |

Causality in Experimental Choice: The poor aqueous solubility of GSK1016790A necessitates the use of an organic solvent like DMSO for stock solutions. It is crucial to establish the final DMSO concentration in experimental media, as concentrations above 0.1-0.5% can have off-target effects on cells. A vehicle control (media with the same final DMSO concentration but without GSK1016790A) is a mandatory component of any experiment to ensure observed effects are due to the compound itself.

Mechanism of Action: Direct TRPV4 Activation and Downstream Signaling

GSK1016790A functions as a direct agonist of the TRPV4 channel.[6] Its binding induces a conformational change, opening the channel and permitting the influx of cations, most significantly Ca²⁺.[6] This rapid elevation of intracellular calcium ([Ca²⁺]i) is the primary event that initiates a cascade of downstream signaling pathways.[6] The specificity of this interaction is confirmed by the lack of response in cells not expressing TRPV4 and the ability of TRPV4 antagonists, such as HC-067047 or Ruthenium Red, to block the effect.[4][6]

Quantitative Potency

The potency of GSK1016790A is exceptionally high, though it varies slightly depending on the cell type and species of origin for the TRPV4 channel.

Table 2: EC₅₀ Values for GSK1016790A-Induced Calcium Influx

| Cell Type | Species | EC₅₀ Value | Reference(s) |

| HEK cells expressing TRPV4 | Human | 2.1 nM | [2][6] |

| HEK cells expressing TRPV4 | Mouse | 18 nM | [2][6] |

| HeLa cells expressing TRPV4 | Human | 3.3 nM | [4] |

| Choroid plexus epithelial cells | Not Specified | 34 nM | [6] |

Key Signaling Pathways

The initial Ca²⁺ influx triggers multiple signaling cascades that are highly dependent on the cellular context.

-

Endothelial Cells & Vasodilation: In endothelial cells, the Ca²⁺ influx activates endothelial Nitric Oxide Synthase (eNOS) via kinases like Akt and AMP-activated protein kinase (AMPK).[6] This leads to the production of nitric oxide (NO), a potent vasodilator.[6][7]

-

Channel Trafficking & Desensitization: Prolonged stimulation with GSK1016790A can lead to the regulation of the TRPV4 channel itself. Studies have shown that activation induces endocytosis of TRPV4 channels from the plasma membrane, a process controlled by Protein Kinase C (PKC), PI3K, and the small GTPase RhoA.[8][9] This serves as a negative feedback mechanism, leading to partial desensitization of the cell to further stimulation.[4]

Diagram: GSK1016790A-Induced Signaling in Endothelial Cells

Caption: GSK1016790A signaling cascade in endothelial cells leading to vasodilation.

Key Experimental Protocols

GSK1016790A is utilized in a variety of assays to probe TRPV4 function. The following are foundational protocols.

Intracellular Calcium Imaging

This is the most direct method to measure TRPV4 activation in a cell population.

-

Objective: To quantify changes in [Ca²⁺]i following stimulation with GSK1016790A.

-

Methodology:

-

Cell Seeding: Seed cells expressing TRPV4 (e.g., HEK293-TRPV4 or primary endothelial cells) onto glass-bottom imaging dishes. Culture until they reach 70-80% confluency.[6]

-

Dye Loading: Load cells with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution (like HBSS) for 30-60 minutes at 37°C.[6]

-

Washing: Gently wash the cells with the salt solution to remove excess extracellular dye.[6]

-

Baseline Measurement: Mount the dish on a fluorescence microscope. Record baseline fluorescence intensity for 1-2 minutes to establish a stable signal.

-

Stimulation & Recording: Add GSK1016790A (at the desired final concentration) to the dish. Immediately begin recording the change in fluorescence intensity over time.[5][6]

-

Data Analysis: The change in fluorescence intensity (or the ratio of emissions for Fura-2) is proportional to the change in [Ca²⁺]i. Plot this change over time to visualize the response kinetics. Dose-response curves can be generated by testing a range of GSK1016790A concentrations.

-

Whole-Cell Patch Clamp Electrophysiology

This technique provides high-resolution data on ion channel currents in a single cell.

-

Objective: To directly measure the ion currents flowing through TRPV4 channels upon activation by GSK1016790A.

-

Methodology:

-

Preparation: Transfer a coverslip with adherent cells to a recording chamber on an inverted microscope stage, perfusing with an extracellular solution.[10]

-

Seal Formation: Using a micromanipulator, bring a glass micropipette (filled with intracellular solution) into contact with a single cell to form a high-resistance (>1 GΩ) "gigaseal".

-

Whole-Cell Configuration: Apply gentle suction to rupture the cell membrane under the pipette tip, achieving electrical and chemical access to the cell's interior.

-

Baseline Current: Clamp the cell's membrane potential (e.g., at -90 mV) and record the baseline current.[10]

-

Agonist Application: Perfuse the chamber with a solution containing GSK1016790A.

-

Record Evoked Current: Record the resulting inward and outward currents. A voltage ramp protocol (e.g., -100 mV to +100 mV) can be applied to determine the current-voltage (I-V) relationship, which is characteristic of the TRPV4 channel.[10]

-

Workflow Diagram: Core Experimental Approaches

Caption: Simplified workflows for key experimental protocols using GSK1016790A.

Safety and Handling

As a potent bioactive compound, GSK1016790A should be handled with care. The following is a summary of key safety information; users must consult the full Safety Data Sheet (SDS) from their supplier before use.[1]

-

Hazard Statement: This material should be considered hazardous.[1] It may cause skin, eye, and respiratory irritation.[11] The toxicological properties have not been fully investigated.[11]

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Eye Protection: Wear chemical safety goggles.

-

Hand Protection: Wear impervious gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat.

-

-

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Skin Contact: Immediately wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

GSK1016790A is a cornerstone pharmacological tool for activating the TRPV4 channel with high potency and selectivity. Its use has been instrumental in delineating the signaling pathways downstream of TRPV4 activation and understanding the channel's role in diverse physiological contexts. Researchers using this compound must possess a clear understanding of its mechanism, employ validated protocols with appropriate controls, and adhere to strict safety guidelines to generate reliable and meaningful data.

References

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels. Frontiers in Pharmacology. [Link]

-

The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC. PubMed Central. [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A. ResearchGate. [Link]

-

Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC. NIH. [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One. PLOS One Journals. [Link]

-

PROPERTIES OF THE TRPV4 AGONIST GSK1016790A AND the TRPV4 ANTAGONIST GSK2193874. PubMed. [Link]

-

Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC. NIH. [Link]

-

Material Safety Data Sheet. Sofchip. [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. GSK1016790A ≥98% (HPLC), powder, TRPV4 channel agonist, Calbiochem | Sigma-Aldrich [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Analysis of responses to the TRPV4 agonist GSK1016790A in the pulmonary vascular bed of the intact-chest rat - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels [frontiersin.org]

- 9. The TRPV4 Agonist GSK1016790A Regulates the Membrane Expression of TRPV4 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determinants of TRPV4 Activity following Selective Activation by Small Molecule Agonist GSK1016790A | PLOS One [journals.plos.org]

- 11. sofchip.com [sofchip.com]

The Ascendancy of Substituted Pyridazin-3-amines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic ring distinguished by two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of medicinal chemistry. Among its derivatives, substituted pyridazin-3-amine analogs have garnered significant attention, demonstrating a remarkable breadth of biological activities.[1] Their inherent structural versatility allows for extensive chemical modification, enabling the fine-tuning of their interactions with a wide array of physiological targets. This guide offers an in-depth exploration of the synthesis, structure-activity relationships, and therapeutic potential of this promising class of compounds.

The Pyridazin-3-amine Core: A Foundation for Diverse Bioactivity

The pyridazine ring's unique physicochemical properties, including its weak basicity, high dipole moment, and robust hydrogen-bonding capacity, are pivotal to its role in molecular recognition and drug-target interactions.[2] The 3-amino substituent provides a critical anchor point for further functionalization, profoundly influencing the molecule's overall pharmacological profile. This combination has led to the development of pyridazin-3-amine-containing drugs such as the monoamine oxidase inhibitor minaprine, the gonadotropin-releasing hormone receptor antagonist relugolix, and the tyrosine kinase 2 inhibitor deucravacitinib.[2]

The diverse biological activities attributed to substituted pyridazin-3-amines and their close relatives, pyridazinones, are extensive, encompassing:

-

Anticancer: Inhibition of various kinases and other cancer-related targets.[1][3]

-

Cardiovascular: Vasodilator and cardiotonic effects.[1][3][4]

-

Neurological: Anticonvulsant, antidepressant, and anxiolytic properties.[5][6]

-

Anti-inflammatory: Modulation of inflammatory pathways by targeting mediators like TNF-α and IL-6.[6][7][8]

-

Antimicrobial: Activity against a range of bacteria and fungi.[6][9]

Synthetic Strategies: Building the Pyridazin-3-amine Scaffold

A variety of synthetic routes have been established to construct and functionalize the pyridazin-3-amine core. The choice of methodology is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Ring Synthesis